molecular formula C12H18N6O B12225574 9-(2-methoxyethyl)-6-(piperazin-1-yl)-9H-purine

9-(2-methoxyethyl)-6-(piperazin-1-yl)-9H-purine

Cat. No.: B12225574
M. Wt: 262.31 g/mol
InChI Key: TVZIZBWTBXFQAI-UHFFFAOYSA-N
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Description

9-(2-Methoxyethyl)-6-(piperazin-1-yl)-9H-purine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine ring substituted with a methoxyethyl group and a piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-(piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl chloride, followed by the introduction of the piperazine group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methoxyethyl)-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to modify the purine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while substitution reactions can introduce various alkyl or acyl groups to the piperazine moiety.

Scientific Research Applications

9-(2-Methoxyethyl)-6-(piperazin-1-yl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-(piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The purine ring can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleic acid metabolism. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}aniline
  • 5-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}-2-pyridin-3-ylpyrimidine

Uniqueness

Compared to similar compounds, 9-(2-methoxyethyl)-6-(piperazin-1-yl)-9H-purine stands out due to its unique combination of a purine ring and a piperazine moiety This structural feature imparts specific chemical and biological properties that are not observed in other compounds with similar functional groups

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-piperazin-1-ylpurine

InChI

InChI=1S/C12H18N6O/c1-19-7-6-18-9-16-10-11(14-8-15-12(10)18)17-4-2-13-3-5-17/h8-9,13H,2-7H2,1H3

InChI Key

TVZIZBWTBXFQAI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCNCC3

Origin of Product

United States

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